2-苄氧基-6-氟苯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

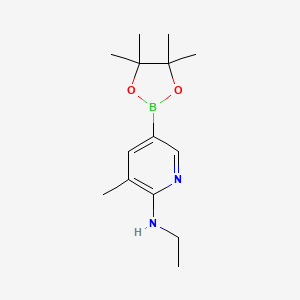

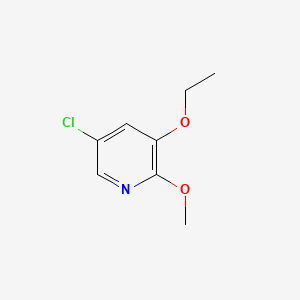

2-Benzyloxy-6-fluorophenylboronic acid is a chemical compound with the molecular formula C13H12BFO3 . It has an average mass of 246.042 Da and a monoisotopic mass of 246.086349 Da . This compound is also known by its IUPAC name, [2-(Benzyloxy)-6-fluorophenyl]boronic acid .

Molecular Structure Analysis

The InChI code for 2-Benzyloxy-6-fluorophenylboronic acid is 1S/C13H12BFO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 . This indicates the specific arrangement of atoms and bonds in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 2-Benzyloxy-6-fluorophenylboronic acid are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.26±0.1 g/cm3 and a boiling point of 416.2±55.0 °C . It also has several other properties such as a molar refractivity of 64.5±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 194.4±5.0 cm3 .科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable player in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . The boronic acid group reacts with halide-containing compounds in the presence of a palladium catalyst, leading to the formation of biaryl structures that are core components in pharmaceuticals, agrochemicals, and organic materials.

Protodeboronation Studies

In the realm of protodeboronation, 2-Benzyloxy-6-fluorophenylboronic acid serves as a substrate for studying the removal of the boron moiety from boronic esters . This process is crucial for understanding the stability and reactivity of boronic esters in various chemical environments, which is essential for their application in synthesis.

Development of Anion Receptors

The compound’s boronic acid moiety can interact with anions, making it a potential candidate for creating anion receptors . These receptors are important for sensing applications and the development of new materials for polymer electrolytes.

Hydroxylation Reactions

It acts as a reactant in selective hydroxylation reactions, where the introduction of a hydroxyl group (-OH) can significantly alter the chemical and physical properties of a molecule . This transformation is valuable for modifying pharmaceutical compounds to improve their efficacy or reduce side effects.

Electrophilic Fluorination

2-Benzyloxy-6-fluorophenylboronic acid is used in metal-free electrophilic fluorination reactions . This process is important for introducing fluorine atoms into organic molecules, which can greatly influence the biological activity of pharmaceuticals and agrochemicals.

Arylation Reactions

The compound is involved in arylation reactions, where an aryl group is introduced into a molecule . Arylation is a key step in the synthesis of complex organic molecules, including drugs and natural products.

Radical-Polar Crossover Reactions

It can participate in radical-polar crossover reactions, which are innovative methods for creating new carbon-carbon and carbon-heteroatom bonds . These reactions expand the toolbox of synthetic chemists, allowing for the construction of complex molecular architectures.

Homologation Reactions

Lastly, this boronic acid derivative is used in homologation reactions, where the carbon chain of a molecule is extended . Such reactions are fundamental in building larger organic structures from smaller precursors, which is a common requirement in the synthesis of natural products and medicinal compounds.

安全和危害

The safety information for 2-Benzyloxy-6-fluorophenylboronic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The mode of action of 2-Benzyloxy-6-fluorophenylboronic acid is likely related to its role in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, boronic acids are used as nucleophilic organic groups that are transferred from boron to palladium . This process is known as transmetalation .

Biochemical Pathways

The compound’s involvement in sm cross-coupling reactions suggests it may influence pathways related to carbon-carbon bond formation .

Pharmacokinetics

The compound is known to be a solid at room temperature and is typically stored in a refrigerator . These characteristics may influence its bioavailability.

Result of Action

Its role in sm cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyloxy-6-fluorophenylboronic acid. For instance, the success of SM cross-coupling reactions, in which the compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound’s stability may be affected by storage conditions, as it is typically stored in a refrigerator .

属性

IUPAC Name |

(2-fluoro-6-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRVDQVRGXXXIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659359 |

Source

|

| Record name | [2-(Benzyloxy)-6-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-6-fluorophenylboronic acid | |

CAS RN |

1217500-53-2 |

Source

|

| Record name | [2-(Benzyloxy)-6-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)

![(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride](/img/structure/B573009.png)

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)

![(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B573017.png)